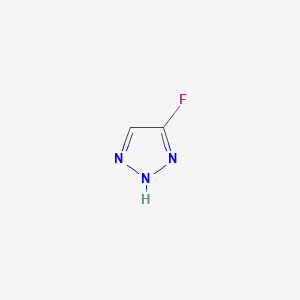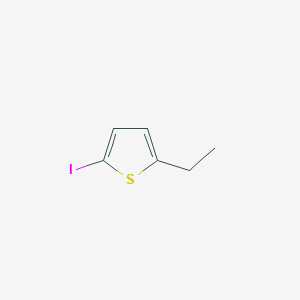
2-Ethyl-5-iodothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-iodothiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of an ethyl group at the second position and an iodine atom at the fifth position on the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-iodothiophene typically involves halogenation and alkylation reactions. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates. These intermediates can then be further functionalized to introduce the ethyl and iodine substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-iodothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the thiophene ring makes it susceptible to electrophilic substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles.
Cross-Coupling Reactions: The presence of the iodine atom allows for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used.
Major Products Formed
Electrophilic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
2-Ethyl-5-iodothiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery.
Materials Science: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Biology: Employed in the synthesis of biologically active molecules and probes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-iodothiophene depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylthiophene: Lacks the iodine substituent, resulting in different reactivity and applications.
5-Iodothiophene: Lacks the ethyl substituent, affecting its electronic properties and reactivity.
2,5-Diiodothiophene: Contains two iodine atoms, leading to increased reactivity in cross-coupling reactions.
Uniqueness
2-Ethyl-5-iodothiophene is unique due to the combination of the ethyl and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .
Propiedades
Fórmula molecular |
C6H7IS |
|---|---|
Peso molecular |
238.09 g/mol |
Nombre IUPAC |
2-ethyl-5-iodothiophene |
InChI |
InChI=1S/C6H7IS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 |
Clave InChI |
RUAWJZFDOVEWOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




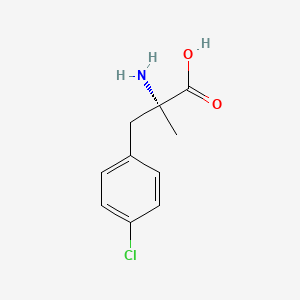
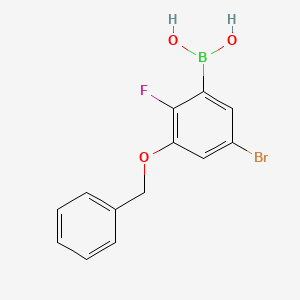
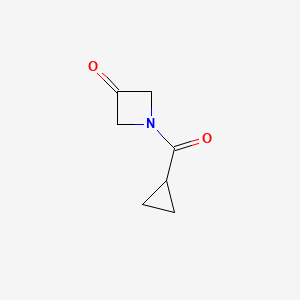

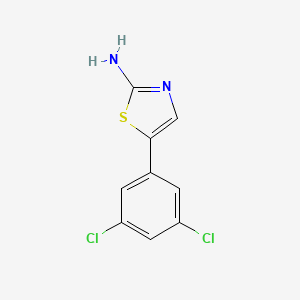
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
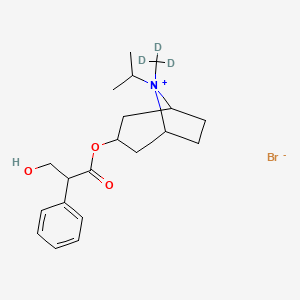
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
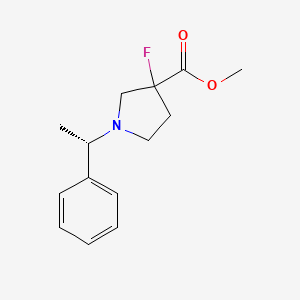
![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)
![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)
